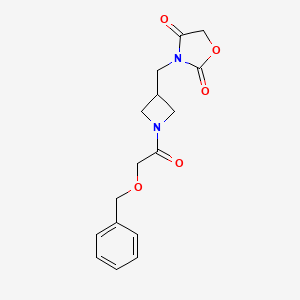

![molecular formula C13H11ClFN3O B2862612 (2-氯-4-氟苯基)(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)甲酮 CAS No. 2034237-64-2](/img/structure/B2862612.png)

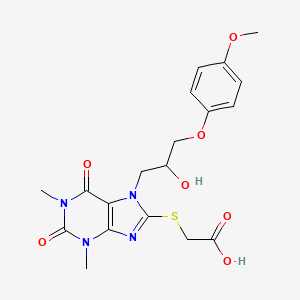

(2-氯-4-氟苯基)(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research. This compound has been found to have a wide range of potential applications in the field of medicine, including pain relief, anti-inflammatory effects, and treatment of neurological disorders.

科学研究应用

药物制剂的开发

一项旨在提高水溶性差的化合物的体内暴露的研究讨论了为抑制超快速钾电流 (IKur) 的化合物开发合适的制剂,该化合物用于治疗心律失常。这项研究强调了可溶解、抗沉淀制剂对于实现更高血浆浓度的重要性,这对于成功评价难溶性化合物至关重要 (Burton 等,2012)。

抗菌和抗炎活性

另一项关于新型吡唑啉衍生物的微波辅助合成的研究探讨了它们作为抗炎和抗菌剂的潜力。这项研究证明了微波辐照方法比传统加热更有效,并突出了合成化合物的有希望的生物活性,为进一步探索治疗应用奠定了基础 (Ravula 等,2016)。

抗真菌和抗菌特性

对含氟吡唑和吡唑基苯并[d]恶唑的研究强调了它们对各种细菌菌株的显着抗菌活性,并表明这些化合物在抗菌应用中的潜力。然而,它们的抗真菌活性似乎更具选择性 (Gadakh 等,2010)。

合成和生物筛选

含氟取代的吡唑基苯并恶唑的合成和筛选及其生物活性进一步说明了这些化合物在医学和药物研究中的潜力。该研究强调了结构分析和生物筛选在新治疗剂开发中的重要性 (Jadhav 等,2015)。

作用机制

Target of Action

Similar compounds have been found to selectively inhibit toll-like receptor 4 (tlr4) mediated cytokine production . TLR4 plays a crucial role in innate immunity by recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

Related compounds have been shown to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that the compound might interact with its target in a similar manner, leading to the suppression of inflammatory responses.

Biochemical Pathways

Related compounds have been shown to inhibit the phosphorylation of mitogen-activated protein kinases induced by lipopolysaccharide (lps), a ligand for tlr4 . This suggests that the compound might affect similar pathways, leading to the suppression of inflammatory responses.

Pharmacokinetics

Similar compounds have been shown to have potent inhibitory effects on cytokine production in various cell types, suggesting good bioavailability .

Result of Action

Related compounds have been shown to suppress the production of multiple cytokines, including no, tumor necrosis factor-α (tnf-α), and interleukin (il)-6 . This suggests that the compound might have similar effects, leading to the suppression of inflammatory responses.

Action Environment

The efficacy of similar compounds has been shown to be influenced by the concentration of the compound and the presence of lps, a ligand for tlr4 . This suggests that the compound’s action might be influenced by similar factors.

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-12-7-9(15)1-2-11(12)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUVKBUYWOUBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)

![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]acetamide](/img/structure/B2862548.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)